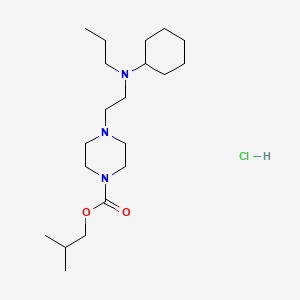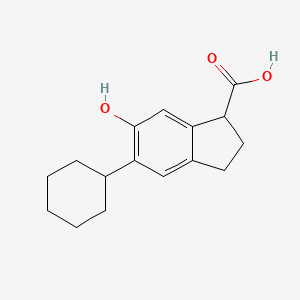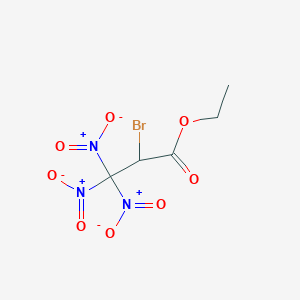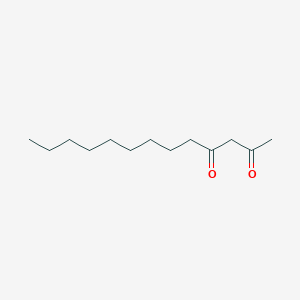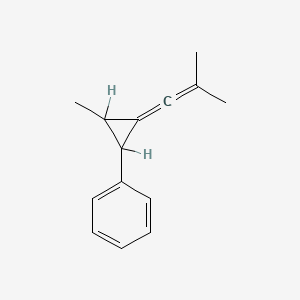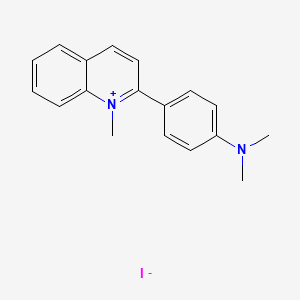
2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide is an organic compound known for its unique structural properties and applications in various scientific fields This compound is characterized by the presence of a quinolinium core, a dimethylamino group, and an iodide ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where a quinoline derivative is reacted with a dimethylaminobenzaldehyde in the presence of a base. The resulting product is then methylated using methyl iodide to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives.
Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline structure.
Substitution: Nucleophilic substitution reactions can occur at the quinolinium nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while reduction can produce dihydroquinoline derivatives.
科学的研究の応用
2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a probe in spectroscopic studies.
Biology: The compound is studied for its potential use in bioimaging and as a fluorescent marker.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: Its nonlinear optical properties make it suitable for use in photonic and optoelectronic devices.
作用機序
The mechanism of action of 2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide involves its interaction with molecular targets through its quinolinium core and dimethylamino group. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with nucleic acids and proteins is of particular interest.
類似化合物との比較
Similar Compounds
Thioflavin T: A benzothiazole dye used in amyloid plaque detection.
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Another compound with nonlinear optical properties.
Uniqueness
2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide is unique due to its specific structural features and the presence of both a quinolinium core and a dimethylamino group
特性
CAS番号 |
25413-35-8 |
|---|---|
分子式 |
C18H19IN2 |
分子量 |
390.3 g/mol |
IUPAC名 |
N,N-dimethyl-4-(1-methylquinolin-1-ium-2-yl)aniline;iodide |
InChI |
InChI=1S/C18H19N2.HI/c1-19(2)16-11-8-15(9-12-16)18-13-10-14-6-4-5-7-17(14)20(18)3;/h4-13H,1-3H3;1H/q+1;/p-1 |
InChIキー |
WLBNYYHYFXIYNR-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C3=CC=C(C=C3)N(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenylbis[2-(trifluoromethyl)phenyl]phosphane](/img/structure/B14688476.png)

![3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B14688489.png)
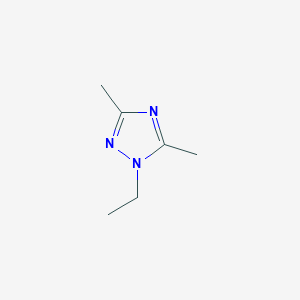
![methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate](/img/structure/B14688498.png)

